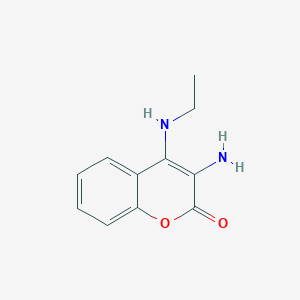

![molecular formula C16H18N2O5 B5551615 4-[(6-甲氧基-3-甲基-1-苯并呋喃-2-基)羰基]-2-吗啉甲酰胺](/img/structure/B5551615.png)

4-[(6-甲氧基-3-甲基-1-苯并呋喃-2-基)羰基]-2-吗啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran and morpholine derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. Although specific details on the synthesis of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide” were not directly found, studies on similar compounds provide insights into possible synthetic routes. For instance, benzofuran derivatives can be synthesized through reactions involving o-alkyl derivatives of salicyaldehyde, leading to the formation of 2-acetyl benzofuran derivatives, which can then be further modified (Rangaswamy et al., 2017). Similarly, morpholine derivatives might be prepared through Mannich reactions, involving aldehydes and amines in the presence of morpholine (Kuarm et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran and morpholine derivatives, including “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, is characterized by the presence of a benzofuran moiety linked to a morpholine ring through a carbonyl group. X-ray diffraction and quantum chemical computations are common methods used to determine and analyze the molecular structure, as seen in studies on related compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzofuran and morpholine derivatives are known for their reactivity and the ability to undergo various chemical reactions. These include electrophilic substitutions, nucleophilic additions, and cyclization reactions, which can modify the chemical structure and introduce new functional groups. The chemical properties of these compounds are influenced by the nature of the substituents on the benzofuran and morpholine rings, affecting their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, such as solubility, melting point, and crystal structure, are crucial for its handling and application in research. While specific data on this compound was not found, similar molecules exhibit diverse physical properties based on their molecular structure, crystallinity, and intermolecular interactions (Zhi, 2010).

科学研究应用

药物代谢和药代动力学

- 处置和代谢:一项对 orexin 1 和 2 受体拮抗剂 SB-649868(与苯并呋喃衍生物具有结构基序)的研究详细阐述了其在人中的代谢和处置。研究发现通过粪便大量消除,血浆中的主要循环成分是 SB-649868 和苯并呋喃环氧化产生的半胺代谢物。这突出了苯并呋喃衍生物在药物开发中的复杂代谢(Renzulli 等人,2011)。

合成方法和化学性质

新型化合物的合成:对新型苯二并呋喃基和苯并呋喃衍生物的合成研究证明了这些化合物在制造抗炎和镇痛剂方面的多功能性。这强调了合成相关化合物用于治疗的潜力(Abu-Hashem 等人,2020)。

抗菌活性:一项关于结构与本化合物相似的 1,2,4-三唑衍生物合成的研究揭示了它们的抗菌活性。这表明在设计抗菌剂方面具有潜在应用(Bektaş 等人,2010)。

生物活性

血管舒张剂:苯并呋喃-吗啉甲基-吡唑啉杂化物被确定为一类新的血管舒张剂。这一发现为开发针对心血管疾病的新型治疗剂打开了大门(Hassan 等人,2014)。

抗肿瘤和抗菌活性:红树林内生真菌黑曲霉属的新型灰黄霉素衍生物表现出中等的抗肿瘤和抗菌活性。这说明了苯并呋喃衍生物在肿瘤学和感染控制中的潜力(Xia 等人,2011)。

作用机制

安全和危害

As with any chemical compound, safety and hazards need to be considered when handling benzofuran derivatives. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

未来方向

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the future direction in this field could involve the development of new benzofuran derivatives with enhanced biological activities and improved bioavailability.

属性

IUPAC Name |

4-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)morpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-9-11-4-3-10(21-2)7-12(11)23-14(9)16(20)18-5-6-22-13(8-18)15(17)19/h3-4,7,13H,5-6,8H2,1-2H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBKUVPJDCLSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

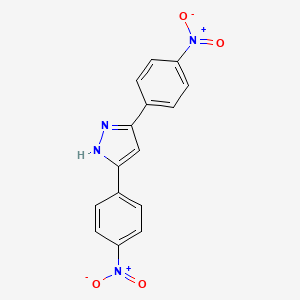

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)